5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone intermediate of Indoxacarb
Brand Name: Vulcanchem
CAS No.: 144172-24-7
VCID: VC21345293
InChI: InChI=1S/C11H9ClO4/c1-16-10(14)11(15)5-6-4-7(12)2-3-8(6)9(11)13/h2-4,15H,5H2,1H3
SMILES: COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O
Molecular Formula: C11H9ClO4
Molecular Weight: 240.64 g/mol

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

CAS No.: 144172-24-7

Cat. No.: VC21345293

Molecular Formula: C11H9ClO4

Molecular Weight: 240.64 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone - 144172-24-7

CAS No. 144172-24-7
Molecular Formula C11H9ClO4
Molecular Weight 240.64 g/mol
IUPAC Name methyl 6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate
Standard InChI InChI=1S/C11H9ClO4/c1-16-10(14)11(15)5-6-4-7(12)2-3-8(6)9(11)13/h2-4,15H,5H2,1H3
Standard InChI Key NCNGKAPNQHDQBA-UHFFFAOYSA-N
SMILES COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O
Canonical SMILES COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O
Appearance Beige to tan powder
Melting Point 130-135°C

Physical and Chemical Properties

Chemical Reactivity Profile

The chemical reactivity of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is largely determined by its functional groups. The compound contains several reactive sites that can participate in various chemical transformations:

  • The hydroxyl group at the 2-position can undergo esterification, etherification, and oxidation reactions.

  • The ketone functionality serves as a site for nucleophilic addition reactions, reduction, and condensation reactions.

  • The methyl ester group is susceptible to hydrolysis, transesterification, and aminolysis.

  • The chloro substituent can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

These reactive sites make the compound versatile in organic synthesis and enable its conversion into various derivatives with modified properties and functions.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone involves several strategic approaches, each with specific advantages in terms of yield, stereoselectivity, and scalability. One significant synthetic route involves the oxidation of appropriate precursors to form the hydroxy ketone compound, followed by isomerization under basic conditions to form the indanone structure, and finally, incorporation of the chloro substituent through targeted chlorination reactions.

Another important synthetic pathway utilizes 5-Chloro-1-indanone as a crucial synthetic precursor. This approach leads to the formation of (S)-5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, highlighting the potential for stereoselective synthesis of this compound. The optimization of these synthetic routes has been an area of active research, with recent developments focusing on improving yield, stereoselectivity, and environmental sustainability of the synthesis process.

Asymmetric Synthesis and Stereochemical Considerations

The presence of a stereogenic center at the 2-position in 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone opens avenues for asymmetric synthesis approaches. Current research indicates that asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone using chiral catalysts like cinchonine can be employed to achieve stereoselective synthesis with high enantiomeric excess.

Key factors influencing the stereoselectivity of these reactions include:

  • Solvent selection: Dichloromethane has been identified as an optimal solvent for enhancing reaction efficiency and enantiomeric excess compared to polar aprotic solvents.

  • Oxidant choice: Cumyl hydroperoxide (CHP) demonstrates superior compatibility with the catalyst system.

  • Catalyst-to-substrate ratio: A ratio of 1:0.2 (substrate:cinchonine) has been found to optimize both yield (≥82%) and enantiomeric excess (up to 92%).

These parameters highlight the importance of reaction condition optimization in achieving high-quality synthesis of the target compound with desired stereochemical properties.

Biological Activity and Applications

Medicinal Applications

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone has demonstrated promising biological activities that position it as a potential candidate for various medicinal applications. Research indicates that the compound and its derivatives exhibit significant antiviral and antibacterial properties, which could be leveraged in the development of new antimicrobial agents. The compound has shown effectiveness against various viral strains and bacteria, suggesting its potential as a lead compound for developing new antiviral drugs.

Additionally, the compound's anticancer potential has been highlighted in studies examining its effects on cancer cell lines. Derivatives of indanones have been tested for their ability to inhibit cell proliferation in various cancer models, suggesting that 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone may possess similar properties worthy of further investigation in cancer research.

Agricultural Applications

Beyond medicinal applications, 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is being explored for use as an insecticide and fungicide. Its structural features allow it to interact with specific biological targets in insect and fungal systems, potentially disrupting essential physiological processes. The compound serves as a critical intermediate for synthesizing indoxacarb, a chiral insecticide that targets sodium channels in pests.

This application in agricultural pest management represents an important area for further development, particularly as the agricultural sector seeks alternatives to conventional pesticides with improved safety profiles and reduced environmental impact.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Understanding the structure-activity relationships of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone involves comparing it with structurally similar compounds to identify the impact of specific structural elements on biological activity and chemical properties. Several related compounds can be considered for comparison:

  • Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the hydroxy group at the 2-position.

  • Methyl 5-chloro-1-hydrazono-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate: Contains a hydrazono group instead of an oxo group.

  • Methyl 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylate: Similar structure but with different functional group arrangements.

These structural variations lead to differences in physical properties, chemical reactivity, and biological activities, providing valuable insights into the structure-activity relationships of this class of compounds.

Impact of Functional Groups on Activity

The specific arrangement of functional groups in 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone significantly influences its biological activity and potential applications. Structure-Activity Relationship (SAR) studies have revealed important trends:

  • Electron-withdrawing groups (such as the chloro substituent) enhance metabolic stability and target binding.

  • The methoxycarbonyl group improves solubility and bioavailability in biological systems.

  • The hydroxyl group at the 2-position appears to be critical for certain biological activities, possibly through hydrogen bonding interactions with biological targets.

These relationships between structure and activity guide the rational design of derivatives with enhanced properties for specific applications, whether in medicine, agriculture, or other fields.

Analytical Characterization

Spectroscopic Identification

The structural characterization of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone relies on various spectroscopic techniques that provide complementary information about its chemical structure. Key spectroscopic methods include:

  • Fourier Transform Infrared Spectroscopy (FTIR): This technique confirms the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups, providing characteristic absorption bands in the infrared spectrum.

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Both proton (¹H) and carbon-13 (¹³C) NMR are essential for assigning protons and carbons in the indanone scaffold, with characteristic chemical shifts for the chloro and methoxycarbonyl substituents. The hydroxyl proton typically appears as a singlet that may be exchangeable in deuterated solvents.

  • Mass Spectrometry (MS): This technique validates the molecular weight of the compound (C₁₁H₉ClO₄, MW 240.64) and provides fragmentation patterns that further confirm its structural identity.

These spectroscopic methods, used in combination, provide robust confirmation of the compound's structure and purity, which is essential for research applications and quality control in synthesis.

Chromatographic Analysis

Chromatographic techniques play a crucial role in the isolation, purification, and quality assessment of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. High-Performance Liquid Chromatography (HPLC) is particularly valuable for both analytical and preparative purposes, allowing for the separation of the target compound from reaction mixtures and potential isomers or impurities.

For enantiomeric purity assessment, chiral HPLC using appropriate chiral stationary phases enables the resolution of enantiomers, which is critical for applications requiring stereochemically pure material. Additionally, thin-layer chromatography (TLC) serves as a rapid and accessible method for reaction monitoring and preliminary purity assessment during synthesis and purification processes.

Current Research Trends and Future Perspectives

Recent Advancements in Synthesis

Recent research has focused on improving the synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, with particular emphasis on enhancing yield, stereoselectivity, and environmental sustainability. Advances in asymmetric synthesis approaches have enabled the production of stereochemically pure material with high enantiomeric excess, which is crucial for applications in chiral drug development and other fields requiring stereochemically defined compounds.

Computational modeling approaches have also been applied to optimize the enantioselective synthesis of this compound. Density Functional Theory (DFT) models of transition states in asymmetric hydroxylation reactions help predict stereochemical outcomes, while molecular docking techniques screen potential chiral catalysts for binding affinity with the substrate. These computational approaches complement experimental work and accelerate the development of improved synthetic methodologies.

Future Research Directions

The future research landscape for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone spans several promising directions:

  • Development of more efficient and sustainable synthetic routes, potentially employing biocatalytic approaches or continuous flow chemistry.

  • Further exploration of its medicinal applications, particularly in antiviral, antibacterial, and anticancer research, with emphasis on identifying specific molecular targets and mechanisms of action.

  • Expanded investigation of its potential in agricultural applications, especially as a lead compound for developing novel insecticides and fungicides with improved selectivity and reduced environmental impact.

  • Structure-based design of derivatives with enhanced properties for specific applications, guided by detailed understanding of structure-activity relationships.

These research directions hold promise for expanding the utility of this versatile compound in various scientific and technological domains.

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